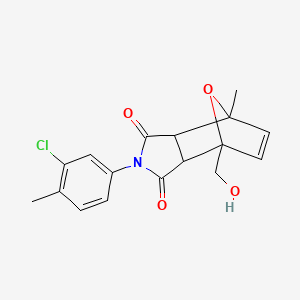
2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core, introduction of the epoxy group, and functionalization with the chloro-methylphenyl and hydroxymethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound could be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism by which (3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in their activity or function. The compound’s functional groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
相似化合物的比较
Similar Compounds
(3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione: shares similarities with other isoindole derivatives, such as phthalimides and naphthalimides.
Epoxyisoindole derivatives: Compounds with similar epoxy and isoindole structures.
Uniqueness
The presence of the chloro-methylphenyl and hydroxymethyl groups, along with the specific stereochemistry, distinguishes this compound from other similar molecules
属性
分子式 |
C17H16ClNO4 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H16ClNO4/c1-9-3-4-10(7-11(9)18)19-14(21)12-13(15(19)22)17(8-20)6-5-16(12,2)23-17/h3-7,12-13,20H,8H2,1-2H3 |
InChI 键 |
VJIOWASHDGHHIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C=CC3(O4)C)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















